![molecular formula C20H32O2 B1245303 Icosa-5,8,12,14-tetraenoic acid](/img/structure/B1245303.png)
Icosa-5,8,12,14-tetraenoic acid
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Overview
Description
Icosa-5,8,12,14-tetraenoic acid is any icosatetraenoic acid with the double bonds at positions 5, 8, 12 and 14.
Scientific Research Applications
Biological Significance
Icosa-5,8,12,14-tetraenoic acid is part of the eicosanoid family of compounds, which are known for their roles as signaling molecules in various physiological processes. It is not a naturally occurring metabolite but is found in individuals exposed to this compound or its derivatives. Its presence in human blood suggests potential implications for health and disease .
Inflammation Modulation
This compound and its derivatives have been studied for their roles in modulating inflammation. Research indicates that metabolites derived from this fatty acid can exhibit both pro-inflammatory and anti-inflammatory effects depending on the context. For instance:
- Hydroxyeicosatetraenoic acids (HETEs) derived from eicosatetraenoic acid have been implicated in regulating immune responses during infections .
- Elevated levels of specific HETEs have been observed in conditions such as Alzheimer’s disease, suggesting a role in neuroinflammation .
Cancer Research
The compound's derivatives have shown promise in cancer research:
- Tumor Progression : Arachidonic acid and its metabolites can promote tumor growth by influencing cell proliferation and migration. Studies have indicated that higher concentrations of arachidonic acid correlate with reduced immune cell activity against tumors .
- Therapeutic Potential : Some derivatives like lipoxins have demonstrated anti-carcinogenic properties by modulating immune responses and inhibiting tumor growth in animal models .
Cardiovascular Health
Research has suggested that eicosatetraenoic acids may play a role in cardiovascular health through:
- Regulation of Platelet Function : Eicosatetraenoic acids can influence platelet aggregation and thrombus formation, which are critical factors in cardiovascular diseases .
- Vascular Inflammation : Compounds derived from eicosatetraenoic acids may help mitigate vascular inflammation associated with atherosclerosis .
Case Study 1: Eicosatetraenoic Acid and Inflammation
A study exploring the effects of hydroxyeicosatetraenoic acids on inflammatory responses during Lyme disease demonstrated that these metabolites could recruit inflammatory monocytes while also promoting anti-inflammatory macrophage activity during different stages of infection .
Case Study 2: Cancer Treatment Implications
In colorectal cancer models, administration of lipoxin A4 analogs resulted in reduced neutrophil populations within tumors and enhanced T cell recruitment, highlighting the potential for eicosatetraenoic acid derivatives in cancer immunotherapy .
Properties
Molecular Formula |
C20H32O2 |
---|---|
Molecular Weight |
304.5 g/mol |
IUPAC Name |
(5E,8E,12E,14E)-icosa-5,8,12,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-9,12-13,15-16H,2-5,10-11,14,17-19H2,1H3,(H,21,22)/b7-6+,9-8+,13-12+,16-15+ |
InChI Key |
MTNWQVQXYXBHKL-ZYIZXDEASA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/CC/C=C/C/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCCC=CC=CCCC=CCC=CCCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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